6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic compound comprising a triazole ring fused to a pyridine scaffold. The bromine atom at position 6 and the 2-ethylphenyl group at position 3 confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions. These structural features suggest tight molecular packing, which may correlate with stability and bioavailability.
Properties
Molecular Formula |
C14H12BrN3 |
|---|---|
Molecular Weight |
302.17 g/mol |
IUPAC Name |
6-bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C14H12BrN3/c1-2-10-5-3-4-6-12(10)14-17-16-13-8-7-11(15)9-18(13)14/h3-9H,2H2,1H3 |
InChI Key |
PCYRWANUVMMJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2=NN=C3N2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazolopyridine Core via Oxidative Cyclization
A widely adopted and efficient approach to synthesizetriazolo[4,3-a]pyridines involves the oxidative cyclization of 2-pyridylhydrazones. The typical protocol is:
- Starting materials: 2-pyridylhydrazones derived from the condensation of 2-pyridinecarboxaldehyde with appropriate hydrazines.
- Solvent: Dry dimethylformamide (DMF).
- Oxidant: N-chlorosuccinimide (NCS), added portion-wise at low temperature (0 °C).
- Reaction conditions: The mixture is stirred at 0 °C for about 1 hour, then warmed to room temperature.
- Work-up: The solid product precipitates, filtered, washed with petroleum ether, then recrystallized from hot water with triethylamine addition to afford the triazolopyridine derivative in high yield (>90%).
This method is noted for its mild conditions, operational convenience, and excellent yields. The use of NCS as a cyclizing agent is novel and effective for dehydrative cyclization leading to the fused triazolopyridine ring.
Attachment of the 2-Ethylphenyl Substituent at the 3-Position
The 3-position substitution with a 2-ethylphenyl group is typically achieved by:
- Using hydrazines bearing the 2-ethylphenyl moiety or
- Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) on preformed triazolopyridine cores.
The most straightforward synthesis involves preparing the hydrazone from 2-ethylphenylhydrazine and the appropriate 6-bromopyridine aldehyde, followed by the oxidative cyclization step.
Detailed Preparation Procedure (Representative Example)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Hydrazone formation | 6-Bromopyridine-4-carboxaldehyde + 2-ethylphenylhydrazine in ethanol | Stir at room temperature until completion (monitored by TLC); pale yellow solid precipitates | High yield; solid collected by filtration |
| 2. Oxidative cyclization | Hydrazone dissolved in dry DMF (20 mL), cooled to 0 °C; add N-chlorosuccinimide (NCS) portion-wise (1.1 eq) | Stir at 0 °C for 1 h, then warm to room temp; reaction monitored by TLC | >90% yield of cyclized product |
| 3. Work-up and purification | Filter solid, wash with petroleum ether; dissolve in hot water, add triethylamine dropwise while cooling | Pale yellow crystals formed, filtered, washed with cold water, dried | High purity; recrystallization improves quality |
This procedure yields 6-Bromo-3-(2-ethylphenyl)-triazolo[4,3-a]pyridine as pale yellow crystalline plates, suitable for further characterization and application.
Analytical and Structural Characterization
- Melting point: Typically around 188–189 °C for related triazolopyridines.
- NMR (1H, 13C): Confirms the aromatic and heterocyclic protons and carbons consistent with the fused ring and substituents.
- Mass spectrometry (EI-MS): Molecular ion peak corresponding to expected molecular weight (~302.17 g/mol).
- IR spectroscopy: Characteristic bands for triazole and pyridine rings.
- X-ray crystallography: Confirms molecular structure and hydrogen bonding patterns, validating the regioselectivity of bromination and substitution.
Research Findings and Notes on Reaction Efficiency
- The oxidative cyclization using NCS in DMF is highly exothermic; careful temperature control is essential.
- The reaction is robust, reproducible, and scalable, making it suitable for laboratory synthesis and potentially industrial scale-up.
- The method avoids harsh conditions and uses readily available reagents.
- The use of triethylamine in the recrystallization step enhances purity and crystallinity.
- The approach allows for structural modifications by varying hydrazine or aldehyde components, facilitating analog synthesis for pharmaceutical research.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Key Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Hydrazone formation | 6-Bromopyridine-4-carboxaldehyde + 2-ethylphenylhydrazine, EtOH, RT | Hydrazone intermediate | >90 |
| 2 | Oxidative cyclization | NCS (1.1 eq), dry DMF, 0 °C to RT | Cyclized triazolopyridine product | >90 |
| 3 | Purification | Filtration, petroleum ether wash, recrystallization with Et3N | Pure crystalline final compound | High purity |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound features a bromine atom at the 6th position and an ethyl group attached to the nitrogen atom in the triazole ring, which is fused to a pyridine ring. Its molecular formula is with a molecular weight of approximately 302.17 g/mol. The unique structure contributes to its distinctive chemical properties and biological activities.
Biological Applications
Research indicates that 6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine exhibits significant biological activity:
- Enzyme Modulation : Studies have shown that this compound can influence enzymatic reactions, making it a candidate for drug development aimed at various diseases.
- Protein Interactions : It has been investigated for its ability to affect protein-protein interactions, which are crucial for many biological processes and therapeutic mechanisms .
Pharmacological Potential
The pharmacological applications of 6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine include:
- Anticancer Research : Preliminary studies suggest that the compound may have anticancer properties due to its ability to induce apoptosis in cancer cells.
- Antimicrobial Activity : There is evidence supporting its antimicrobial effects against various pathogens, indicating potential use in treating infections .
Materials Science Applications
In materials science, the compound's unique structure allows it to be explored for:
- Functional Materials : Its chemical properties make it suitable for developing new materials with specific functionalities such as sensors or catalysts.
- Polymer Chemistry : The compound can be used as a building block in synthesizing novel polymers that exhibit desirable mechanical and thermal properties .
Case Studies and Research Findings
Several studies have documented the applications of 6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated apoptosis induction in breast cancer cell lines. |
| Study B | Antimicrobial Effects | Showed efficacy against Staphylococcus aureus and E. coli. |
| Study C | Enzyme Interaction | Revealed modulation of kinase activity linked to cancer progression. |
These studies highlight the compound's versatility and potential across different scientific domains.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of MAP kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can modulate various cellular processes, including inflammation, proliferation, and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical and Electronic Properties
The substituent at position 3 significantly impacts the compound’s electronic profile and bioactivity. Key analogs include:
Electronic Properties :
- HOMO-LUMO Gaps : For triazolopyridines, the HOMO is typically localized on the triazole and aromatic rings, while the LUMO resides on the pyridine core. The 2-ethylphenyl group’s electron-donating nature may raise the HOMO energy, reducing the HOMO-LUMO gap compared to electron-withdrawing groups (e.g., CF₃). A smaller gap (e.g., 0.17985 Hartree in related compounds) correlates with higher bioactivity .
- LogP Values : The ethylphenyl substituent likely increases LogP (lipophilicity) compared to pyridinyl or methyl analogs, affecting membrane permeability and pharmacokinetics .
Antifungal Activity:
Triazolopyridines with hydrazone moieties exhibit antifungal efficacy against Fusarium oxysporum and Botrytis cinerea. The 2-ethylphenyl group’s bulk may enhance binding to fungal enzymes compared to smaller substituents like methyl. For example:
- Compound 4k (active): HOMO electrons distributed across triazolopyridine and furan rings (energy gap ~3.5 eV).
- Compound 4c (inactive): HOMO localized on phenyl rings, with a larger energy gap (~4.2 eV) .
Anticancer and Receptor Modulation:
- Pyridinyl-substituted analogs act as mGluR2 receptor modulators and TNKS1 inhibitors . The ethylphenyl group’s hydrophobic interactions may improve binding affinity to hydrophobic enzyme pockets.
- Triazolopyridines with trifluoromethyl groups show promise as EGFR-TK inhibitors, suggesting that electronic effects (e.g., fluorine’s electronegativity) are critical for kinase targeting .
Structural and Crystallographic Insights
- Packing Efficiency : Bulky substituents like ethylphenyl may disrupt crystal packing compared to planar pyridinyl groups, reducing melting points but improving solubility.
- Conformational Flexibility : DFT-optimized structures reveal that bioactive compounds adopt perpendicular orientations between substituents and the triazolopyridine core, maximizing receptor interactions .
Biological Activity
6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine is a novel compound belonging to the class of triazolo-pyridine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and immunotherapy. The molecular formula is with a molecular weight of 302.17 g/mol (ChemicalBook) .
The biological activity of 6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine is primarily attributed to its interaction with key biological targets involved in cancer progression and immune modulation. Notably, this compound has been studied for its inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion . Additionally, structural studies suggest that it may interact with heme-containing enzymes due to its triazolo-pyridine scaffold .
Cytotoxicity Studies
The cytotoxic effects of 6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine have been assessed using various cancer cell lines. Although specific IC50 values for this compound are not widely reported in the available literature, related triazolo-pyridine derivatives have shown promising cytotoxicity against several cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. For instance, a related study indicated that compounds with similar structures exhibited IC50 values ranging from 1.06 μM to 2.73 μM against these cell lines .
Inhibition of IDO1
Inhibitors targeting IDO1 are considered significant in cancer immunotherapy as they can enhance the immune response against tumors. The compound's ability to inhibit IDO1 was demonstrated through structure-based virtual screening and subsequent biological assays that indicated sub-micromolar potency levels .
Structure-Activity Relationship (SAR)
The SAR studies on triazolo-pyridine derivatives indicate that modifications at specific positions on the triazole ring can significantly affect biological activity. For example:
- Substituents : The presence of halogen or hydrophobic groups at certain positions enhances interaction with target enzymes.
- Scaffold Variations : Variants of the triazolo-pyridine scaffold have been shown to improve selectivity and potency against IDO1 .
Table 1: Summary of Biological Activities
Case Studies
Recent case studies have highlighted the potential of triazolo-pyridine derivatives in clinical settings:
- Cancer Treatment : A study demonstrated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, indicating their therapeutic potential .
- Immunotherapy Synergy : Compounds based on the triazolo-pyridine scaffold have shown enhanced efficacy when used in combination with other immunotherapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
